Didocosyl 3,3'-sulfanediyldipropanoate
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Overview
Description
Didocosyl 3,3’-sulfanediyldipropanoate is a chemical compound with the molecular formula C32H62O4S . It is also known by its IUPAC name, didodecyl 3,3’-thiodipropionate . This compound is primarily used as an antioxidant in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didocosyl 3,3’-sulfanediyldipropanoate can be synthesized through the esterification of 3,3’-thiodipropionic acid with didocosanol . The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of didocosyl 3,3’-sulfanediyldipropanoate involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The product is then purified through distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Didocosyl 3,3’-sulfanediyldipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide and sulfone derivatives back to the original thioether.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted esters.
Scientific Research Applications
Didocosyl 3,3’-sulfanediyldipropanoate has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in drug formulations to enhance stability.
Industry: Widely used in the production of plastics, rubber, and other materials to improve their longevity and performance
Mechanism of Action
The antioxidant properties of didocosyl 3,3’-sulfanediyldipropanoate are attributed to its ability to scavenge free radicals. The compound reacts with free radicals to form stable, non-reactive products, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species (ROS) and other free radicals .
Comparison with Similar Compounds
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Dodecyl octadecyl 3,3’-sulfanediyldipropanoate
- Dilauryl thiodipropionate
Uniqueness
Didocosyl 3,3’-sulfanediyldipropanoate is unique due to its long alkyl chain, which provides enhanced hydrophobicity and better compatibility with non-polar materials. This makes it particularly effective as an antioxidant in hydrophobic environments, such as in the stabilization of polymers and plastics .
Properties
CAS No. |
20445-97-0 |
---|---|
Molecular Formula |
C50H98O4S |
Molecular Weight |
795.4 g/mol |
IUPAC Name |
docosyl 3-(3-docosoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C50H98O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-53-49(51)43-47-55-48-44-50(52)54-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 |
InChI Key |
ZVEURMHAFQNPGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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